molecular formula C16H15BrO4S B7451488 (3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate

(3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate

Cat. No. B7451488
M. Wt: 383.3 g/mol
InChI Key: DFFXUFXBBCOJRR-UHFFFAOYSA-N
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Description

(3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate is a chemical compound that belongs to the family of sulfonate esters. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the nervous system, which can improve cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate have been studied in vitro and in vivo. In vitro studies have shown that the compound has inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. In vivo studies have shown that the compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate in lab experiments is its potential as a candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate. One direction is to further investigate its potential as a candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to explore its potential as a scaffold for the development of other drugs with similar mechanisms of action. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate can be achieved through a multi-step process. One method involves the reaction of 3-acetylphenol with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

(3-Acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

(3-acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4S/c1-10-8-16(11(2)7-15(10)17)22(19,20)21-14-6-4-5-13(9-14)12(3)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFXUFXBBCOJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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